molecular formula C10H13N3O4 B10908223 4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid

4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B10908223
M. Wt: 239.23 g/mol
InChI Key: BRPAONYIBNIMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Alkyl or aryl halides and strong bases.

    Coupling Reactions: Boronic acid derivatives and palladium catalysts.

Major Products Formed

    Reduction: 4-(3-cyclopropyl-5-amino-1H-pyrazol-1-yl)butanoic acid.

    Substitution: Various alkyl or aryl derivatives of the original compound.

    Coupling: Complex molecules with extended conjugation or functional groups.

Scientific Research Applications

4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclopropyl and butanoic acid moieties can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

4-(3-cyclopropyl-5-nitropyrazol-1-yl)butanoic acid

InChI

InChI=1S/C10H13N3O4/c14-10(15)2-1-5-12-9(13(16)17)6-8(11-12)7-3-4-7/h6-7H,1-5H2,(H,14,15)

InChI Key

BRPAONYIBNIMNP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C(=C2)[N+](=O)[O-])CCCC(=O)O

Origin of Product

United States

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